1-(2,6-Difluorophenyl)ethan-1-amine
Overview
Description
“1-(2,6-Difluorophenyl)ethan-1-amine” is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Difluorophenyl)ethan-1-amine” consists of a two-ring structure with a single nitrogen atom . The InChI code for this compound is "1S/C8H9F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2" .
Physical And Chemical Properties Analysis
“1-(2,6-Difluorophenyl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 157.16 and a molecular formula of C8H9F2N .
Scientific Research Applications
Synthesis and Chemical Reactions
Compounds related to 1-(2,6-Difluorophenyl)ethan-1-amine have been studied for their synthetic applications and reactions. For instance, the synthesis and reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate have shown the potential for creating novel compounds through the Wittig olefination and hydrolysis processes, indicating the versatility of fluorinated compounds in organic synthesis (Hanamoto, Morita, & Shindo, 2003).
Material Science and Engineering
Research on hyperbranched polyimides demonstrates the significance of amine-functionalized compounds in developing materials with specific gas separation capabilities. These materials are synthesized through condensation polymerization, showing their application in creating advanced materials for industrial processes (Fang, Kita, & Okamoto, 2000).
Corrosion Inhibition
Studies on the corrosion inhibition performances of thiazole and thiadiazole derivatives for the protection of metals highlight the application of amine-related compounds in enhancing the longevity and durability of metal products. These compounds interact with metal surfaces to prevent corrosion, indicating their importance in materials science and engineering (Kaya et al., 2016).
Pharmaceutical and Medicinal Chemistry
Research into the "Lipophilic Hydrogen Bond Donor" concept involving difluoromethyl groups has provided insights into the design of drug molecules. The study of difluoromethyl anisoles and their hydrogen bonding and lipophilicity contributes to our understanding of how such functional groups can be used to enhance the properties of pharmaceuticals (Zafrani et al., 2017).
Catalysis
The development of catalysts for the direct synthesis of amides from alcohols and amines showcases the application of compounds related to 1-(2,6-Difluorophenyl)ethan-1-amine in facilitating chemical reactions without the need for stoichiometric coupling agents. This catalytic process produces amides and molecular hydrogen, highlighting its efficiency and environmental friendliness (Gunanathan, Ben‐David, & Milstein, 2007).
Safety And Hazards
The safety information for “1-(2,6-Difluorophenyl)ethan-1-amine” indicates that it is dangerous . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, rinsing mouth, removing/taking off immediately all contaminated clothing, and storing locked up .
properties
IUPAC Name |
1-(2,6-difluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPHGCQJDUZZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588042 | |
Record name | 1-(2,6-Difluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)ethan-1-amine | |
CAS RN |
870849-40-4 | |
Record name | 1-(2,6-Difluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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